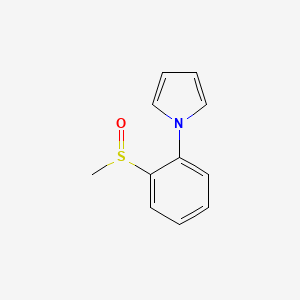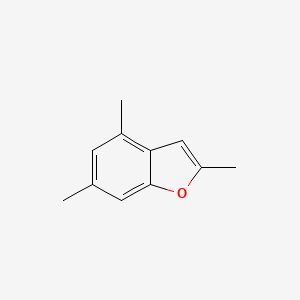
3-Phenylisoxazol-5(4H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisoxazol-5(4H)-imine is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazol-5(4H)-imine typically involves the cyclization of appropriate precursors. One common method is the three-component reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and an aryl aldehyde. This reaction is often catalyzed by various agents such as L-valine, zinc oxide nanoparticles, or modified β-cyclodextrin . The reaction conditions usually involve refluxing in ethanol or water, and the products are obtained in good to excellent yields.
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs scalable and environmentally friendly methods. Catalysts like immobilized copper (I) in metformin-functionalized β-cyclodextrin have been used to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylisoxazol-5(4H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted isoxazole derivatives .
Applications De Recherche Scientifique
3-Phenylisoxazol-5(4H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and antituberculosis agents
Industry: Isoxazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 3-Phenylisoxazol-5(4H)-imine involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may act as an inhibitor of histone deacetylase (HDAC), leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Isoxazol-5(4H)-ones: These compounds share the isoxazole ring structure but differ in their substituents.
Isoxazolines: Partially saturated analogs of isoxazoles with diverse biological activities.
Isoxazolidines: Fully saturated analogs with applications in medicinal chemistry.
Uniqueness: 3-Phenylisoxazol-5(4H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
90417-07-5 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-phenyl-4H-1,2-oxazol-5-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clé InChI |
CQNLZEPTUMMAHE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NOC1=N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


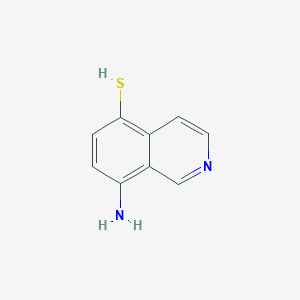
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
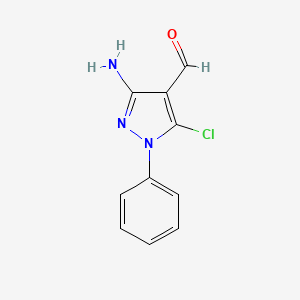
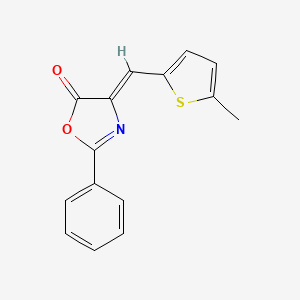
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)

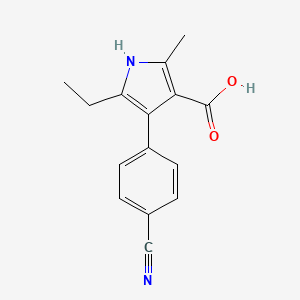
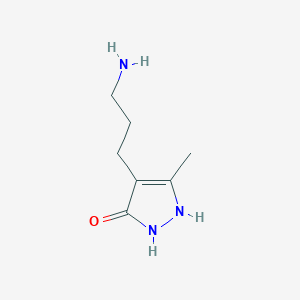
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
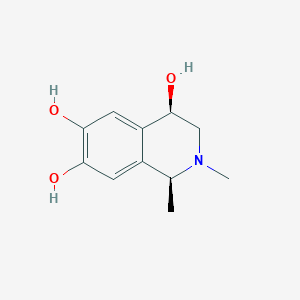
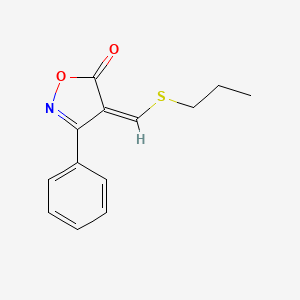
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
